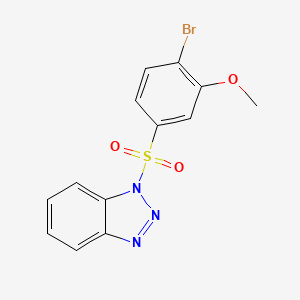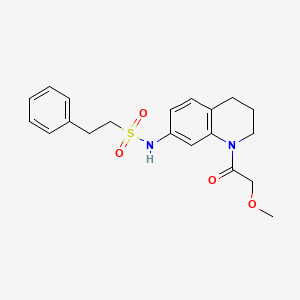
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a phenylethanesulfonamide group, and a methoxyacetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tetrahydroquinoline ring would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the tetrahydroquinoline ring, the methoxyacetyl group, and the phenylethanesulfonamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydroquinoline ring could potentially make the compound more hydrophobic, while the sulfonamide group could contribute to its solubility in water .Aplicaciones Científicas De Investigación
- Metalaxyl, the active ingredient in this compound, is a widely used phenylamide fungicide in agriculture . It inhibits RNA polymerase-1 and uridine incorporation into RNA, making it effective against fungal pathogens.
- Researchers have employed integrative nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to study metabolic perturbations induced by rac-metalaxyl and metalaxyl-M in mice .
- Histopathology revealed that metalaxyl-M induced greater hepatocellular inflammatory responses, necrosis, and vacuolation in mice compared to rac-metalaxyl at the same exposure dosage .
- Rac-metalaxyl mainly induced ten urine metabolite changes, while metalaxyl-M induced 19 urine metabolite changes .
- Serum amino acid levels were different between rac-metalaxyl and metalaxyl-M exposure, even at the same dosage .
Fungicidal Activity
Metabolomics Research
Histopathological Studies
Urine Metabolite Changes
Amino Acid Profiles
Tryptophan Pathway Alterations
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-15-20(23)22-12-5-8-17-9-10-18(14-19(17)22)21-27(24,25)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,21H,5,8,11-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXCPJOJSXKBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

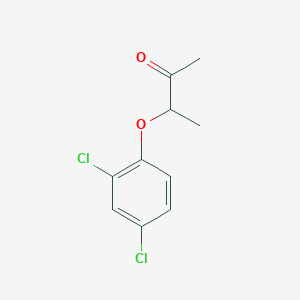
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2389991.png)
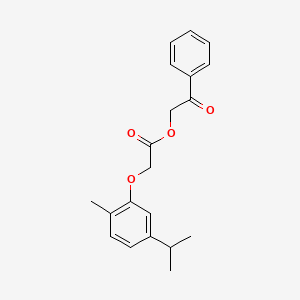
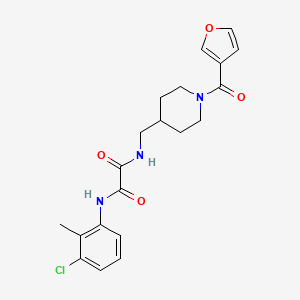

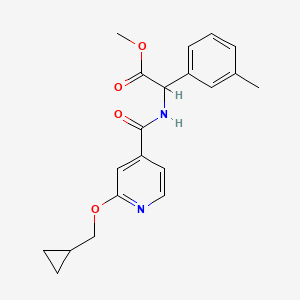
![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2390001.png)
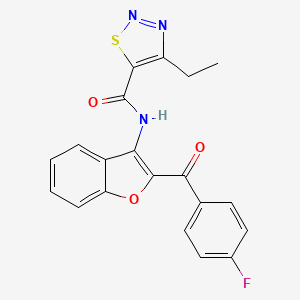
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide](/img/structure/B2390004.png)
![2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole](/img/structure/B2390005.png)
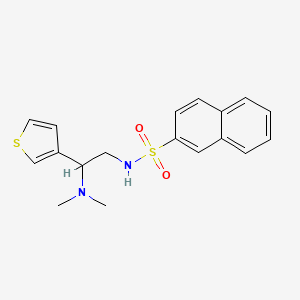
![3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2390007.png)
